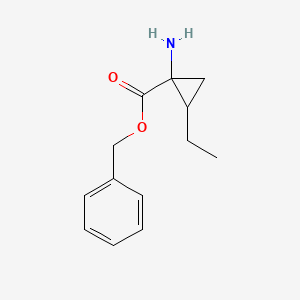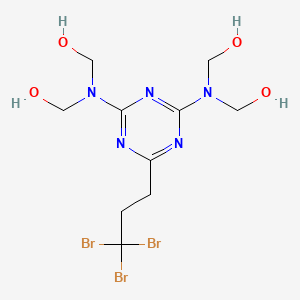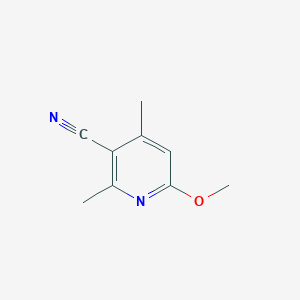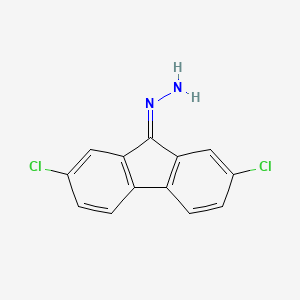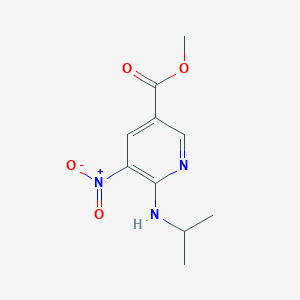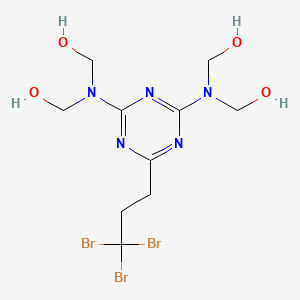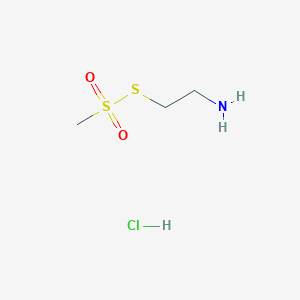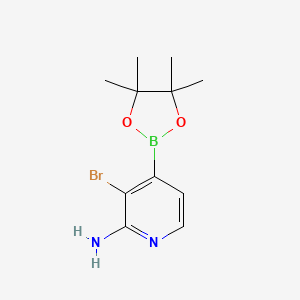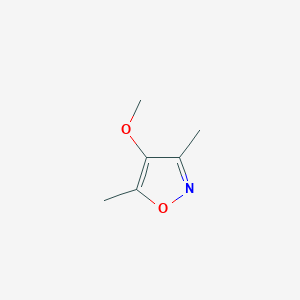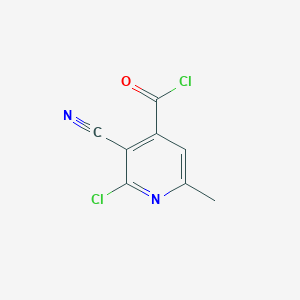
2-Chloro-3-cyano-6-methylisonicotinoylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-cyano-6-methylisonicotinoylchloride is a chemical compound with the molecular formula C8H4Cl2N2O It is a derivative of isonicotinic acid and contains functional groups such as chloro, cyano, and methyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyano-6-methylisonicotinoylchloride typically involves the chlorination of 3-cyano-6-methylisonicotinic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-cyano-6-methylisonicotinoylchloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as triethylamine (TEA).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Substitution: 2-Amino-3-cyano-6-methylisonicotinoylchloride.
Reduction: 2-Chloro-3-amino-6-methylisonicotinoylchloride.
Oxidation: 2-Chloro-3-cyano-6-methylisonicotinic acid.
Scientific Research Applications
2-Chloro-3-cyano-6-methylisonicotinoylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-cyano-6-methylisonicotinoylchloride involves its interaction with specific molecular targets. The chloro and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the cyano and chloro groups, which make the molecule more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-cyano-6-methylisonicotinic acid: Similar structure but with a carboxylic acid group instead of a chloride.
2-Chloro-3-cyano-6-methylisonicotinoylchloride: Similar structure but with different substituents on the aromatic ring.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications
Properties
Molecular Formula |
C8H4Cl2N2O |
|---|---|
Molecular Weight |
215.03 g/mol |
IUPAC Name |
2-chloro-3-cyano-6-methylpyridine-4-carbonyl chloride |
InChI |
InChI=1S/C8H4Cl2N2O/c1-4-2-5(8(10)13)6(3-11)7(9)12-4/h2H,1H3 |
InChI Key |
UCBFDVYSGUXKLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)C#N)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


